7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine

Medicinal chemistry Kinase inhibitor design Fragment-based drug discovery

7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine (CAS 69995-43-3, molecular formula C10H7N5, MW 197.20) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family, a well-established class of purine isosteres widely employed in kinase inhibitor drug discovery. The core scaffold mimics the adenine ring system of ATP, enabling competitive binding at the hinge region of protein kinases, while the pyrazine substituent at the 7-position introduces an additional nitrogen atom capable of serving as a hydrogen bond acceptor, a feature that can modulate target selectivity and binding affinity.

Molecular Formula C10H7N5
Molecular Weight 197.20 g/mol
Cat. No. B11903358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine
Molecular FormulaC10H7N5
Molecular Weight197.20 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1C3=NC=CN=C3)NC=N2
InChIInChI=1S/C10H7N5/c1-2-13-10-9(14-6-15-10)7(1)8-5-11-3-4-12-8/h1-6H,(H,13,14,15)
InChIKeyYONFGPFZHMWQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine: A Purine Isostere Scaffold for Kinase-Focused Medicinal Chemistry


7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine (CAS 69995-43-3, molecular formula C10H7N5, MW 197.20) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family, a well-established class of purine isosteres widely employed in kinase inhibitor drug discovery [1]. The core scaffold mimics the adenine ring system of ATP, enabling competitive binding at the hinge region of protein kinases, while the pyrazine substituent at the 7-position introduces an additional nitrogen atom capable of serving as a hydrogen bond acceptor, a feature that can modulate target selectivity and binding affinity . This compound is commercially available as a high-purity research intermediate (typically ≥97–98%) and is utilized as a building block in the synthesis of more complex bioactive molecules targeting kinases, G-protein coupled receptors, and other therapeutically relevant protein classes .

Why Generic Imidazo[4,5-b]pyridine Analogs Cannot Substitute for 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine in Structure-Activity Relationship (SAR) Studies


Within the imidazo[4,5-b]pyridine class, the nature and position of the aryl/heteroaryl substituent profoundly influence both target binding and physicochemical properties. The 7-(pyrazin-2-yl) substitution pattern is structurally distinct from analogous 7-phenyl, 7-pyridyl, or 7-pyrazolyl variants due to the pyrazine ring's dual nitrogen atoms, which provide two discrete hydrogen bond acceptor sites versus one for pyridine or zero for phenyl . This difference directly impacts the compound's logP, aqueous solubility, and potential kinase hinge-binding interactions, meaning that SAR data generated with a 7-phenyl or 7-pyridyl analog cannot be extrapolated to the pyrazinyl derivative without experimental validation [1]. Furthermore, imidazo[4,5-b]pyridine derivatives exhibit dramatically different selectivity profiles depending on the substituent; for example, advanced leads such as CCT137690 (a 6,7-disubstituted imidazo[4,5-b]pyridine) show dual FLT3/Aurora kinase inhibition with Kd values ranging from 6.2 to 48 nM depending on the kinase, while analogs with different 7-substituents display entirely divergent selectivity fingerprints [2]. Generic substitution between analogs therefore risks losing target engagement, altering off-target liability, and invalidating pharmacokinetic predictions.

Quantitative Differentiation Evidence for 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine Versus Closest Analogs


Hydrogen Bond Acceptor Capacity: Pyrazine vs. Phenyl Substituent at the 7-Position

The pyrazin-2-yl substituent at the 7-position provides two hydrogen bond acceptor (HBA) nitrogen atoms, compared to zero HBA sites for a phenyl substituent. This structural feature increases the compound's potential for specific polar interactions with kinase hinge residues, a property quantified by HBA count (2 vs. 0). This class-level inference is supported by co-crystallographic studies of related 7-heteroaryl-imidazo[4,5-b]pyridine derivatives bound to Aurora-A kinase, where the orientation of the 7-substituent's nitrogen atoms directly dictates the hydrogen-bonding network with the kinase hinge region [1].

Medicinal chemistry Kinase inhibitor design Fragment-based drug discovery

Molecular Weight and Fragment-Like Character for Lead Optimization Programs

With a molecular weight of 197.20 Da, 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine falls well within the 'rule of three' guidelines for fragment-based drug discovery (MW < 300 Da). This contrasts with more elaborated imidazo[4,5-b]pyridine leads such as CCT241736 (MW ~457 Da) and CCT137690 (MW ~540 Da), which are advanced preclinical candidates but are unsuitable as starting fragments due to their higher molecular complexity [1]. The low MW of the target compound allows for efficient exploration of chemical space through fragment growing or linking strategies, while the presence of the pyrazine ring provides a vector for synthetic elaboration not available in simpler fragments like unsubstituted 1H-imidazo[4,5-b]pyridine (MW 119.12 Da) [2].

Fragment-based drug discovery Lead optimization Physicochemical profiling

Commercial Purity and Supplier Accessibility for Reproducible SAR Campaigns

7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine is commercially available from multiple global suppliers (MolCore, Chemenu, ChemBlink) with certified purity specifications of NLT 98% (MolCore, ISO-certified) and 97% (Chemenu) . This level of purity is critical for reproducible biological assay results, as impurities at >3% can confound IC50 determinations in kinase inhibition assays. In contrast, many custom-synthesized 7-substituted imidazo[4,5-b]pyridine analogs are only available via bespoke synthesis with variable purity and longer lead times, introducing both quality risk and procurement delays into SAR campaigns .

Chemical procurement Quality control Structure-activity relationship

Optimal Application Scenarios for 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine Based on Verifiable Differentiation Evidence


Kinase-Focused Fragment Library Design and Screening

The compound's low molecular weight (197.20 Da), compliance with fragment 'rule of three' guidelines, and purine-isosteric core make it an ideal entry for fragment-based screening against kinase targets. The pyrazine substituent provides a synthetic growth vector with dual hydrogen bond acceptor capability, enabling fragment elaboration toward the kinase hinge region without introducing excessive molecular complexity. Procurement of the compound at ≥98% purity from ISO-certified suppliers ensures that fragment screening hit rates are not compromised by impurities [1][2].

Structure-Activity Relationship (SAR) Exploration of 7-Position Heteroaryl Effects

As a defined 7-pyrazinyl derivative, this compound serves as a reference point for comparative SAR studies alongside 7-phenyl, 7-pyridyl, and 7-pyrazolyl analogs. Co-crystallographic evidence from related imidazo[4,5-b]pyridine series demonstrates that the orientation and hydrogen-bonding capacity of the 7-heteroaryl substituent critically influence kinase selectivity, providing a structural rationale for including the pyrazinyl variant in systematic SAR matrices [1].

Synthetic Intermediate for Advanced Kinase Inhibitor Leads

The imidazo[4,5-b]pyridine core with a 7-pyrazinyl substituent represents a key intermediate scaffold for constructing more elaborate kinase inhibitors. The documented success of 6,7-disubstituted imidazo[4,5-b]pyridines as dual FLT3/Aurora kinase inhibitors (e.g., 27e/CCT241736 with FLT3 Kd = 6.2 nM) establishes the translational relevance of this chemical space, and the 7-pyrazinyl compound provides a functionalized starting material for diversification at the 2-, 5-, and 6-positions [2].

Computational Chemistry and Docking Studies of Purine Isosteres

The compound's well-defined chemical structure (C10H7N5, explicit SMILES: C1=CN=C2C(=C1C3=NC=CN=C3)NC=N2) facilitates accurate in silico modeling. Its intermediate complexity—more elaborated than the bare imidazo[4,5-b]pyridine core yet computationally tractable—makes it a suitable ligand for molecular docking and molecular dynamics simulations aimed at predicting kinase binding modes and guiding synthetic prioritization .

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